molecular formula C23H23FN4O B11273555 N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

Cat. No.: B11273555
M. Wt: 390.5 g/mol
InChI Key: NEYRXWMBEXBFOI-UHFFFAOYSA-N
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Description

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a pyridazine ring, a piperidine ring, and a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its structural uniqueness.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form the carbon-carbon bonds necessary for the compound’s structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the purification of the final product would be crucial to ensure its suitability for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in various physiological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and piperidine-based molecules. Examples include:

Uniqueness

What sets N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide apart is its unique combination of functional groups and its potential for diverse pharmacological activities. The presence of the fluorophenyl group, in particular, can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H23FN4O

Molecular Weight

390.5 g/mol

IUPAC Name

N-benzyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide

InChI

InChI=1S/C23H23FN4O/c24-20-8-6-18(7-9-20)21-10-11-22(27-26-21)28-14-12-19(13-15-28)23(29)25-16-17-4-2-1-3-5-17/h1-11,19H,12-16H2,(H,25,29)

InChI Key

NEYRXWMBEXBFOI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=C2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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